N-Boc-L-phenylalaninol
Overview
Description
N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is used as a protected L-Phenylalaninol, an intermediate in the preparation of ®-Amphetamine . It is also employed in the synthesis of biochemically active compounds .
Synthesis Analysis
This compound is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties . The synthesis process involves reaction conditions with methanol, sodium tetrahydroborate, and lithium chloride at 5 - 20°C in an inert atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C14H21NO3 . The structure includes a phenyl group (C6H5) attached to a carbon chain with a carbamate group (NHCO2C(CH3)3) and a hydroxyl group (OH) .Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . The reaction involves the formation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystal powder . It is insoluble in water . The melting point ranges from 95°C to 98°C .Scientific Research Applications
N-Boc-L-phenylalaninol has been utilized in native chemical ligation processes, specifically in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine. This compound enables native chemical ligation at phenylalanine, which is significant for peptide synthesis (Crich & Banerjee, 2007).
It plays a role in the study of amino acid analogs and mischarging of tRNA, as demonstrated in research involving Escherichia coli tRNAPhe (Baldini et al., 1988).
This compound is used in the synthesis and radioiodination of related compounds for peptide synthesis. An investigation was conducted to prepare a phenylalanine derivative that could be radioiodinated and used directly in peptide synthesis, showcasing its significance in radiolabeling (Wilbur et al., 1993).
The compound is involved in the study of the loss of the tert-butyloxycarbonyl (Boc) protecting group under basic conditions, indicating its relevance in understanding chemical reactions and stability of protective groups in organic synthesis (Curran et al., 1994).
It is significant in the synthesis of analogs for phosphotyrosyl mimetics, which are important in the study of cellular signal transduction processes (Oishi et al., 2004).
This compound is used in asymmetric synthesis processes, as shown in the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli aspartate aminotransferase (Lo et al., 2009).
Mechanism of Action
Target of Action
N-Boc-L-phenylalaninol is primarily used in peptide synthesis . It serves as an intermediate in the synthesis of biochemically active compounds . .
Mode of Action
It is known to be involved in the synthesis of biochemically active compounds
Biochemical Pathways
This compound is used in the synthesis of hydroxyethylene dipeptide isosteres . These isosteres have enzyme inhibition properties , suggesting that this compound may indirectly influence various biochemical pathways through its role in the synthesis of these inhibitors.
Pharmacokinetics
It is known that the compound is insoluble in water , which could potentially affect its absorption and distribution in biological systems.
Result of Action
As an intermediate in the synthesis of biochemically active compounds , the primary result of this compound’s action is the formation of these compounds. These compounds can have various molecular and cellular effects, depending on their specific biochemical activity. For example, the hydroxyethylene dipeptide isosteres synthesized using this compound have enzyme inhibition properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility could affect its action in aqueous environments . Additionally, storage conditions can impact its stability . This compound should be stored in a cool, dry place, away from oxidizing agents .
Safety and Hazards
N-Boc-L-phenylalaninol should be handled with personal protective equipment/face protection . It should be stored in a cool, dry condition, in well-sealed conditions, and away from oxidizing agents . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369969 | |
Record name | N-Boc-L-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66605-57-0 | |
Record name | N-Boc-L-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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